molecular formula C10H18O B567664 Spiro[4.5]decan-8-ol CAS No. 1266120-78-8

Spiro[4.5]decan-8-ol

Cat. No.: B567664
CAS No.: 1266120-78-8
M. Wt: 154.253
InChI Key: AAOPSXHGCJURRF-UHFFFAOYSA-N
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Description

Spiro[4.5]decan-8-ol: is a spirocyclic compound characterized by a unique structure where two rings share a single common atom This compound is notable for its stability and the presence of a hydroxyl group, which imparts specific chemical properties and reactivity Spiro[4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[4.5]decan-8-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of cyclohexanone with a diol, such as ethylene glycol, under acidic conditions to form the spirocyclic acetal. This reaction is often catalyzed by acids like sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Spiro[4.5]decan-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form spiro[4.5]decan-8-amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of spiro[4.5]decan-8-one.

    Reduction: Formation of spiro[4.5]decan-8-amine.

    Substitution: Formation of spiro[4.5]decan-8-chloride or spiro[4.5]decan-8-bromide.

Scientific Research Applications

Chemistry: Spiro[4.5]decan-8-ol is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: In biological research, this compound derivatives are investigated for their potential as enzyme inhibitors and therapeutic agents. For example, spiro[4.5]decanone derivatives have been studied as inhibitors of prolyl hydroxylase domains, which are targets for treating anemia and ischemia-related diseases .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of active pharmaceutical ingredients and intermediates.

Mechanism of Action

The mechanism of action of spiro[4.5]decan-8-ol and its derivatives often involves interaction with specific molecular targets, such as enzymes. For instance, spiro[4.5]decanone derivatives inhibit prolyl hydroxylase domains by binding to the active site and preventing the hydroxylation of proline residues in target proteins. This inhibition can modulate the activity of hypoxia-inducible factors, which play a crucial role in cellular responses to low oxygen levels .

Comparison with Similar Compounds

    Spiro[5.5]undecane: Another spirocyclic compound with a larger ring system.

    Spiro[4.4]nonane: A smaller spirocyclic compound with a different ring size.

    Spiro[4.5]decan-6-ol: A similar compound with the hydroxyl group in a different position.

Uniqueness: Spiro[4Compared to other spirocyclic compounds, spiro[4.5]decan-8-ol offers a balance of stability and reactivity, making it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

spiro[4.5]decan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOPSXHGCJURRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719171
Record name Spiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266120-78-8
Record name Spiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[4.5]decan-8-ol
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